molecular formula C10H7N3O B13102113 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

Cat. No.: B13102113
M. Wt: 185.18 g/mol
InChI Key: KNQRYDWDIMUVMO-WEVVVXLNSA-N
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Description

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a synthetic quinoxalin-2(1H)-one derivative. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Recent studies on structurally similar 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal standard strains, with some compounds exhibiting potent activity against multi-drug resistant bacteria (MDRB) strains . The mechanism of action for these active quinoxaline derivatives has been linked to the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication, with demonstrated IC50 values comparable to known antibiotics like Ciprofloxacin . Furthermore, certain quinoxalin-2(1H)-one based hydrazones have also shown promising immunomodulatory activity . From a synthetic chemistry perspective, the quinoxaline core can be efficiently constructed. Modern microwave-assisted methods allow for high-yielding reactions, such as those between acetonitrile precursors and benzene-1,2-diamines, facilitating rapid access to this important class of heterocycles for research and development . This compound serves as a valuable building block for the synthesis of novel chemical entities and for further pharmacological exploration. This product is intended for research purposes and is not for human or veterinary use.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile

InChI

InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)/b9-5+

InChI Key

KNQRYDWDIMUVMO-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C/C#N)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of o-phenylenediamine with bifunctional carbonyl substrates. One common method includes the reaction of ethyl 3-nitroacrylate with o-phenylenediamine, followed by structural characterization . This reaction proceeds through an initial aza-Michael addition, followed by intramolecular cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the nitrile group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of quinoxaline derivatives with various electrophiles under acidic or basic conditions. For instance, a study demonstrated the formation of related quinoxaline derivatives through reactions with ethyl acetoacetate in trifluoroacetic acid (TFA), leading to products that exhibit significant biological activity .

Key Reaction Conditions

  • Reagents : Quinoxaline derivatives (e.g., quinoxaline-2-one), ethyl acetoacetate.
  • Catalysts : Acidic catalysts like TFA or basic catalysts such as K2CO3.
  • Temperature : Reactions often conducted at elevated temperatures (e.g., 100 °C) for optimal yields.

The biological applications of this compound and its derivatives have been extensively studied. These compounds have shown promise as:

1. Anticancer Agents
Research indicates that quinoxaline derivatives exhibit inhibitory effects on various cancer cell lines. For example, novel quinoxaline derivatives have been synthesized and screened for their in vitro anticancer activity, demonstrating dual inhibition against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) .

2. Antimicrobial Agents
Quinoxaline derivatives have been reported to possess antimicrobial properties. The interaction of these compounds with bacterial enzymes offers potential therapeutic avenues for treating infections .

3. Enzyme Inhibitors
Certain derivatives act as enzyme inhibitors, particularly targeting COX-2, which is involved in inflammatory processes. The structure-activity relationship studies have revealed that modifications to the quinoxaline core can enhance inhibitory potency .

Case Studies

Several case studies highlight the applications and efficacy of quinoxaline derivatives:

StudyCompoundApplicationFindings
3-(3-Oxo-3,4-dihydroquinoxaline)AntimicrobialExhibited significant antimicrobial activity against Gram-positive bacteria.
4-Methyl-3-oxo-3,4-dihydroquinoxalineAnticancerShowed dual inhibition of EGFR and COX-2 in vitro, indicating potential for cancer therapy.
Trialkyl 3-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)prop-1-ene tricarboxylatesEnzyme InhibitionDemonstrated effective COX-2 inhibition with promising anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is compared to three classes of analogs:

3-Ylideneoxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate from ).

4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 47 and 52 from ).

Acetonitrile derivatives (e.g., 2-ethoxy-2-(oxolan-3-yl)acetonitrile from ).

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Reactivity/Applications
Target Quinoxaline Derivative Quinoxaline 3-Oxo, conjugated acetonitrile Unknown; likely reactive in cycloadditions or Michael additions
3-Ylideneoxindoles Oxindole Ethyl ester, alkyl groups Organocatalysis, asymmetric synthesis
4-Oxo-quinoline Carboxamides Quinoline Adamantyl, pentyl, thioxo/carboxamide Medicinal chemistry (e.g., antimicrobial or antiviral agents)
Acetonitrile Derivatives Variable Ether, heterocyclic groups R&D intermediates (limited data)

Reactivity and Electronic Properties

  • This could favor nucleophilic additions or cycloadditions.
  • Oxindole derivatives exhibit regioselectivity in organocatalyzed reactions due to their planar, conjugated systems , whereas the quinoxaline analog’s bicyclic structure may restrict conformational flexibility.
  • Quinoline carboxamides derive bioactivity from lipophilic substituents (e.g., adamantyl), which the target compound lacks .

Research Findings and Limitations

  • Oxindole Success : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate is widely used in asymmetric catalysis, achieving high enantioselectivity in cycloadditions . The target compound’s performance in similar reactions remains unexplored.
  • Physical Properties : Critical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

The compound 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. Quinoxaline derivatives have been studied extensively for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_2O_2. The structure features a quinoxaline core with an oxo group and an acetonitrile moiety, which may contribute to its biological activity.

Antimicrobial Activity

Quinoxaline derivatives have been recognized for their antimicrobial properties. A study indicated that various quinoxaline derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, demonstrating potent efficacy against these bacterial strains .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.20Pseudomonas aeruginosa

Anticancer Activity

Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from quinoxaline demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The anticancer effects are attributed to the inhibition of key cellular pathways involved in tumor growth and metastasis .

Case Study:
In a recent investigation, a series of quinoxaline derivatives were synthesized and tested for anticancer activity. The most promising compound exhibited an IC50 value of approximately 10 µM against A549 cells, indicating significant cytotoxicity .

The biological activity of this compound is believed to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Some quinoxaline derivatives act as inhibitors of enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress—an important factor in cancer progression.

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with appropriate nucleophiles under acidic conditions. For example, the reaction between quinoxaline-2-one and ethyl acetoacetate in trifluoroacetic acid has been documented to yield related compounds with significant biological activities .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted quinoxaline precursors with nitrile-containing reagents. For example, refluxing in ethanol or dry benzene under inert conditions (e.g., nitrogen) improves yield and purity. Solvent choice impacts reaction kinetics: polar aprotic solvents may enhance cyclization efficiency, while prolonged reflux in ethanol (as in ) achieves >75% yield for analogous compounds. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of quinoxaline to nitrile) are critical steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) and IR spectroscopy. For example, IR peaks near 2200 cm1^{-1} confirm the nitrile group, while NMR signals at δ 6.5–8.5 ppm (aromatic protons) and δ 2.5–4.0 ppm (dihydroquinoxaline protons) validate the structure. Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography reveals intermolecular N–H···O and C–H···O hydrogen bonds (), which stabilize the lattice. For accurate analysis, refine data using software like SHELXL (Sheldrick, 2015b) and quantify bond lengths (e.g., N–H···O ≈ 2.8–3.0 Å). These interactions also affect solubility and melting behavior .

Q. What solvent systems are optimal for recrystallization to achieve high-purity product?

  • Methodological Answer : Ethanol or dimethyl sulfoxide (DMSO) are preferred for recrystallization due to moderate polarity and compatibility with the compound’s solubility profile. Slow cooling (1–2°C/min) from a saturated solution yields well-defined crystals. Avoid halogenated solvents if halogen impurities are detected via XRF .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight, light-resistant containers. Refer to GHS guidelines ( ) for spill management and first aid (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for quinoxaline-derived nitriles?

  • Methodological Answer : Employ isotopic labeling (e.g., 15^{15}N) or in situ FTIR to track intermediates. For example, identifies electrophilic attack and cyclization steps, while competing pathways (e.g., keto-enol tautomerism) may explain yield variations. Kinetic studies (variable-temperature NMR) can clarify rate-determining steps .

Q. How should researchers address discrepancies in spectral data between experimental and computational models?

  • Methodological Answer : Cross-validate using hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) and benchmark against crystallographic data (). For instance, deviations in 13^{13}C NMR shifts >2 ppm may indicate solvent effects or conformational flexibility. Use spin-spin coupling constants to refine computational parameters .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ):

  • Lab studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation).
  • Ecotoxicology : Use Daphnia magna or algal models (OECD 201/202) to evaluate acute toxicity.
  • Field simulations : Analyze soil adsorption coefficients (Koc_{oc}) via batch equilibrium tests .

Q. How can stability under thermal and oxidative stress be systematically evaluated?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >200°C). Accelerated oxidative stability tests (40°C/75% RH, 28 days) with HPLC monitoring detect degradation products. Compare with structurally similar compounds ( ) to infer reactive sites .

Q. What computational strategies predict bioactivity or metabolic pathways for this compound?

  • Methodological Answer : Use QSPR models ( ) to correlate molecular descriptors (e.g., logP, topological surface area) with CYP450 metabolism rates. Molecular docking (AutoDock Vina) against quinoxaline-binding targets (e.g., kinases) prioritizes in vitro assays. Validate with hepatic microsome studies .

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